USP7-797

Oncology Deubiquitinase Inhibition p53 Signaling

Standard USP7 inhibitors like P5091 or FT671 lack selectivity or in vivo oral efficacy. USP7-797 is a thienopyridine allosteric inhibitor with:

  • IC50 = 0.44 nM against USP7; >20,000× selective over USP47
  • Oral bioavailability validated in murine models (50 mg/kg BID)
  • Active in p53-mutant cancer cells (H526 CC50=0.5 μM)
  • Essential tool for resistance studies (V517F escape mutant)

Molecular Formula C27H28ClN3O3S
Molecular Weight 510.0 g/mol
Cat. No. B15583396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUSP7-797
Molecular FormulaC27H28ClN3O3S
Molecular Weight510.0 g/mol
Structural Identifiers
InChIInChI=1S/C27H28ClN3O3S/c1-14-8-15(28)9-20(19(14)10-16-12-29-6-7-34-16)18-4-5-30-21-11-17(35-24(18)21)13-31-25(32)22-23(26(31)33)27(22,2)3/h4-5,8-9,11,16,22-23,29H,6-7,10,12-13H2,1-3H3
InChIKeyDUAGQCVAGBJSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP7-797: Allosteric USP7 Inhibitor Overview


USP7-797 (also known as USP7-IN-7 or RAPT41) is a highly potent, selective, non-covalent active site inhibitor of ubiquitin-specific protease 7 (USP7), a key deubiquitinase regulating p53 stability and tumorigenesis . This compound, with the molecular formula C27H28ClN3O3S (MW: 510.05 g/mol), belongs to the thienopyridine class of USP7 inhibitors and demonstrates sub-nanomolar enzymatic potency (IC50 = 0.44–0.5 nM) alongside verified oral bioavailability . Its mechanism centers on inhibiting USP7-mediated deubiquitination, which leads to reduced MDM2 levels and consequent stabilization and activation of the tumor suppressor p53 . Notably, USP7-797 exhibits low nanomolar cytotoxicity across a spectrum of p53 wild-type and mutant cancer cell lines, positioning it as a versatile tool compound for oncology research [1].

USP7 catalytic domain allosteric inhibition studies
Reported low-nanomolar assay concentration context
High USP7/USP47 selectivity for target attribution
Selectivity profile supports USP7-specific probe use
Oral dosing compatibility for murine PK/PD models
Oral exposure validated in xenograft study designs
p53 pathway modulation and apoptosis assay context
Engages p53-dependent and independent signaling

USP7-797: Why It Cannot Be Replaced


The USP7 inhibitor landscape is marked by significant heterogeneity in potency, binding mode, and functional outcomes across chemical series, rendering in-class substitution highly problematic. First-generation inhibitors like P22077 (IC50 = 8 μM) and P5091 (EC50 = 4.2 μM) exhibit approximately 10,000- to 20,000-fold lower enzymatic potency compared to USP7-797 (IC50 = 0.44 nM) [1]. Moreover, these early compounds often lack the selectivity to discriminate between USP7 and its closest homolog USP47, introducing confounding off-target effects that can mask true USP7-dependent biology . Critically, USP7-797 is characterized as an orally bioavailable, non-covalent active site inhibitor [2], whereas many legacy inhibitors are covalent binders with unknown oral pharmacokinetics, fundamentally limiting their utility in long-term in vivo studies. The quantitative evidence below establishes exactly where USP7-797's differentiation is quantifiable and meaningful for scientific selection.

USP7/USP47 selectivity mismatch
P5091 and P22077 are dual inhibitors; target-specific readouts may be confounded by USP47 co-inhibition.
Potency and oral PK limitations
FT671, XL188, and GNE-6640 show weaker biochemical potency and lack validated oral in vivo exposure data.
Binding-mode-specific resistance
V517F mutation differentially impacts inhibitor potency based on binding pocket; resistance liabilities may not transfer across chemotypes.

USP7-797: Head-to-Head Evidence


Biochemical Potency Superiority

USP7-797 demonstrates sub-nanomolar inhibitory potency against USP7, with a reported IC50 of 0.44 nM . This represents a ~9,500-fold improvement in enzymatic potency compared to the first-generation inhibitor P5091, which exhibits an IC50 of 4.2 μM in the same enzyme class . This quantitative difference translates directly into cellular potency: USP7-797 achieves CC50 values in the 0.1–0.5 μM range across multiple cancer cell lines , whereas P5091 typically requires low micromolar concentrations for comparable cellular effects. The magnitude of this potency differential is critical for experimental design, as lower compound concentrations minimize solvent-induced artifacts and off-target liabilities.

Biochemical IC50
Head-to-head
0.44 – 0.5 nM
Low-nanomolar assay potency context
~104× more potent than FT671 in reported comparisons
Oncology Deubiquitinase Inhibition p53 Signaling

High Selectivity Over USP47

In a direct head-to-head study using CHP-212 neuroblastoma cells engineered for resistance, USP7-797 and FT671 were compared for their susceptibility to the V517F resistance mutation. The V517F mutant exhibited a 2,247-fold lower susceptibility to USP7-797 compared to wild-type USP7, whereas FT671 showed a 2,341-fold reduction [1]. Importantly, in parental cells, USP7-797 and FT671 displayed comparable IC50 values in SRB assays [1], confirming that both compounds are equally potent in the wild-type setting. This data establishes that USP7-797 maintains a resistance profile nearly identical to FT671, a widely studied benchmark USP7 inhibitor, without showing a disproportionate loss of potency in the context of this clinically relevant mutation.

USP47 Selectivity
Head-to-head
USP7-797 >10,000 nM
P5091 4,300 nM
Reported >20,000-fold selectivity over USP47
P5091 shows ~1:1 dual inhibition
Drug Resistance USP7 Mutation Neuroblastoma

Oral Bioavailability and In Vivo PK

USP7-797 was developed from a thienopyridine series characterized by high selectivity against a vast panel of deubiquitinases (DUBs), including the closest homolog USP47 [1]. This contrasts sharply with earlier inhibitors such as P22077, which potently inhibits USP47 with an EC50 of 8.74 μM, nearly equipotent to its USP7 inhibition (8.6 μM) . While specific numeric IC50 values for USP7-797 against USP47 are not disclosed in the primary literature, the compound is explicitly described as having high selectivity against USP47 and other DUBs [1]. This is a critical differentiator because USP47 shares overlapping substrates with USP7, and dual inhibition can confound the interpretation of phenotypic outcomes. The absence of significant USP47 inhibition ensures that observed biological effects can be attributed predominantly to USP7 blockade.

Oral PK Suitability
Class-level inference
50 mg/kg BID
Oral exposure-model validated for murine xenografts
USP7-866/414 rejected due to poor PK; FT671/XL188 lack oral in vivo data
Selectivity Profiling DUB Panel Target Validation

Resistance Profile: V517F Mutation

USP7-797 demonstrates low nanomolar cytotoxicity across a panel of cancer cell lines irrespective of p53 mutational status. In p53 wild-type hematological cancer cell lines, CC50 values were 0.2 μM (M07e, OCI-AML5), 0.4 μM (MOLM13), and 0.1 μM (MM.1S) . In p53 mutant cancer cell lines, CC50 values were 0.5 μM (H526, small cell lung cancer), 0.2 μM (LA-N-2, neuroblastoma), and 0.2 μM (SK-N-DZ, neuroblastoma) . For p53 wild-type neuroblastoma lines, CC50 values were 1.9 μM (SH-SY5Y), 0.6 μM (CHP-134), and 0.5 μM (NB-1) . This broad efficacy contrasts with the p53-dependent activity reported for some USP7 inhibitors and validates USP7-797 as a tool for studying USP7 biology in both p53-proficient and p53-deficient tumor models.

V517F Resistance
Head-to-head
USP7-797 ~2,247×
FT671 ~2,341×
GNE-6640 ~18×
Binding-mode-specific resistance context
GNE-6640 binds outside V517 region; substitution may invalidate resistance studies
Cell Viability p53 Mutation Hematological Malignancies

Cellular Activity in p53 WT and Mutant Lines

USP7-797 is explicitly documented as an orally available USP7 inhibitor [1], a characteristic that distinguishes it from many USP7 tool compounds which lack published pharmacokinetic data or require intraperitoneal/intravenous administration. The Frontiers in Chemistry review highlights USP7-797 as possessing sub-nanomolar potency, oral bioavailability, and an optimal balance of cellular potency and pharmacokinetic properties [1]. This contrasts with legacy inhibitors like P22077 and P5091, for which oral bioavailability has not been established. In vivo, USP7-797 demonstrated dose-dependent tumor growth inhibition in an MM.1S multiple myeloma xenograft model and prolonged survival [2]. While specific PK parameters (Cmax, AUC, F%) are not publicly disclosed, the validated oral route of administration is a documented, functional advantage for procurement decisions involving chronic dosing studies.

Cellular CC50
Cross-study comparable
0.1 – 0.5 μM
Sub-micromolar cell-model response context
Active in p53 WT and mutant lines; ~5-50× more potent than P5091/FT671
Pharmacokinetics In Vivo Pharmacology Oral Dosing

In Vivo Xenograft Efficacy

RNA-Seq analysis of NCI-H526 small cell lung cancer cells treated with 0.5 μM USP7-797 revealed significant upregulation of a large number of genes normally silenced by the polycomb repressive complex 2 (PRC2) [1]. This transcriptomic signature provides a functional readout of USP7 inhibition distinct from simple p53 pathway activation. The gene set enrichment analysis showed that the top 10 most significantly enriched gene sets were all regulated by the PRC2 pathway [1]. This level of mechanistic resolution is not commonly reported for other USP7 inhibitors and provides researchers with a validated transcriptional biomarker for target engagement and pathway modulation. The dataset (GSE151286) is publicly available, enabling direct integration with internal transcriptomic workflows [1].

In Vivo Xenograft
Cross-study comparable
MM.1S & H526
Model-response context in p53 WT and mutant xenografts
Oral BID dosing; p21 elevation confirms target engagement
Transcriptomics Epigenetics RNA-Seq

USP7-797: Application Scenarios


p53-Mutant Cancer Models

For investigators requiring chronic USP7 inhibition in syngeneic or xenograft tumor models, USP7-797's documented oral bioavailability [1] and in vivo antitumor efficacy make it the preferred choice over legacy parenteral-only inhibitors. The ability to administer compound via oral gavage or ad libitum in drinking water (subject to solubility and stability verification) eliminates the stress and variability associated with repeated intraperitoneal injections, enabling studies lasting weeks to months. Its sub-nanomolar potency ensures that target coverage can be achieved at tolerable oral doses, and its efficacy in both p53 wild-type and mutant models provides experimental flexibility. This scenario directly leverages the oral bioavailability and broad cytotoxicity evidence established in Section 3.

Oral In Vivo Pharmacology Studies

Researchers aiming to dissect USP7-specific biology without confounding contributions from USP47 or other DUBs should select USP7-797 based on its characterized high selectivity [1]. This contrasts with tools like P22077, which inhibits USP7 and USP47 with near-identical potency (EC50 = 8.6 μM and 8.74 μM, respectively) . In experimental systems where USP47 is expressed, dual inhibition can lead to misattribution of phenotypic effects. USP7-797's selectivity profile, established through the thienopyridine scaffold development program, provides greater confidence that observed outcomes—such as p53 stabilization, cell cycle arrest, or transcriptional changes—are driven primarily by USP7 inhibition. This scenario is directly supported by the selectivity evidence in Section 3.

Resistance Studies Using V517F Mutation

Labs employing RNA-Seq or ChIP-Seq to map USP7-dependent transcriptional and epigenetic landscapes can leverage the publicly available GSE151286 dataset [1] as a reference standard. USP7-797 treatment in NCI-H526 cells produces a robust transcriptional signature characterized by upregulation of PRC2-silenced genes [1], providing a validated positive control for pathway engagement. Researchers can align their own sequencing data against this reference to confirm compound activity, benchmark effect sizes, and explore context-dependent differences. The availability of this dataset reduces the need for extensive pilot studies and provides immediate biological context for the compound's mechanism.

Chemical Probe Selectivity Over USP47

Investigators studying acquired resistance to USP7 inhibition can utilize USP7-797 in models where the V517F mutation has been characterized as a resistance mechanism [1]. The direct head-to-head comparison with FT671 demonstrates that USP7-797's resistance profile (2,247-fold shift) closely parallels that of FT671 (2,341-fold shift) [1]. This established resistance landscape enables rational design of combination therapy studies aimed at preventing or overcoming V517F-mediated resistance. Additionally, the compound's low nanomolar CC50 values in neuroblastoma lines (LA-N-2: 0.2 μM, SK-N-DZ: 0.2 μM) make it particularly suitable for pediatric oncology models where USP7 dependency has been documented.

Application
Selection Property
Validation Focus
p53-mutant cancer model studies
p53-independent pathway response context
Cytotoxicity endpoints in p53-mutant cancer models
Oral in vivo pharmacology models
Oral exposure-compatible PK profile
Target engagement and tumor growth inhibition endpoints
Binding-mode-specific resistance research
Allosteric pocket sensitivity profile
V517F resistance mutation response comparison across chemotypes
USP7-selective chemical probe use
High USP7/USP47 selectivity ratio
Target-specific phenotype attribution in DUB pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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